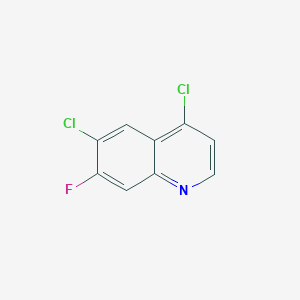

4,6-Dichloro-7-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H4Cl2FN |

|---|---|

Poids moléculaire |

216.04 g/mol |

Nom IUPAC |

4,6-dichloro-7-fluoroquinoline |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |

Clé InChI |

LLKNPCJCKMLUIH-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 4,6 Dichloro 7 Fluoroquinoline and Its Analogues

Classical Synthetic Approaches to Quinolone Ring Systems

The foundational methods for constructing the quinoline (B57606) ring system were developed over a century ago and remain relevant. These strategies typically involve the condensation of an aniline (B41778) derivative with a three-carbon fragment, followed by a cyclization and aromatization sequence.

Modifications of Precursor Aromatic Amines and Carboxylic Acids

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to 4-chloroquinolines. wikipedia.orgmdpi.com This method begins with the condensation of an aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME). The resulting intermediate then undergoes thermal cyclization. wikipedia.orgquimicaorganica.org To synthesize a compound with the specific substitution pattern of 4,6-dichloro-7-fluoroquinoline, a correspondingly substituted aniline, such as 3,5-dichloro-4-fluoroaniline, would serve as the starting aromatic amine.

The regioselectivity of the Gould-Jacobs cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.comd-nb.info The initial condensation is followed by a high-temperature intramolecular cyclization to yield the 4-oxo-quinoline structure. ablelab.eu Subsequent hydrolysis and decarboxylation steps produce the 4-hydroxyquinoline. wikipedia.org This hydroxy group can then be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride to yield the 4-chloroquinoline (B167314) target. chemicalbook.com

A general scheme for this approach is outlined below:

Condensation: A substituted aniline reacts with diethyl ethoxymethylenemalonate.

Cyclization: The intermediate is heated, often in a high-boiling point solvent like diphenyl ether, to induce intramolecular ring closure.

Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the 4-hydroxyquinoline.

Chlorination: The 4-hydroxy group is replaced with chlorine using a reagent like phosphorus oxychloride or thionyl chloride.

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization is the critical ring-forming step in many classical quinoline syntheses. In the Gould-Jacobs reaction, this is a thermal electrocyclization that forms the pyridine (B92270) ring portion of the quinoline system. wikipedia.orgd-nb.info

Another prominent classical method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While historically conducted under harsh conditions, modern modifications have improved its utility. tandfonline.com

The key steps in these cyclization reactions involve:

Formation of an enamine or Schiff base intermediate from the aniline precursor.

Nucleophilic attack from the aromatic ring onto a carbonyl or equivalent electrophilic center.

A subsequent dehydration or elimination step to aromatize the newly formed heterocyclic ring.

These intramolecular reactions are fundamental to building the core bicyclic quinoline scaffold from acyclic precursors.

Advanced Synthetic Protocols for Halogenated Quinolines

While classical methods are robust, advanced protocols have been developed to improve yields, regioselectivity, and functional group tolerance, particularly for complex halogenated quinolines. These methods often employ transition-metal catalysts or leverage alternative energy sources like microwaves.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed, Iridium-catalyzed Borylation)

Transition metals play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium-catalyzed reactions , such as the Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for functionalizing pre-formed haloquinolines. mdpi.comacs.org For instance, a chloro- or bromo-substituted quinoline can be coupled with various organoboron reagents (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig) to introduce diverse substituents. researchgate.netrsc.org This allows for the late-stage modification of the quinoline scaffold.

Copper-catalyzed reactions offer an efficient means to construct the quinoline ring itself. One such method involves the cascade copper-catalyzed intermolecular Ullmann-type C-N coupling of an ortho-acylaniline with an alkenyl iodide, followed by an enamine condensation to form the quinoline ring. nih.govorganic-chemistry.org Copper catalysis can also facilitate domino reactions of enaminones with 2-halobenzaldehydes to produce quinoline derivatives. rsc.org

Iridium-catalyzed borylation is a state-of-the-art technique for the direct C-H functionalization of quinolines. This reaction allows for the selective installation of a boronic ester group onto the quinoline ring, which can then be used in subsequent cross-coupling reactions. rsc.orgresearchgate.net For fluoroquinolines, iridium catalysts can direct borylation to specific positions, such as C7, which can then be converted to other functional groups. acs.org The regioselectivity is often governed by steric factors and the electronic nature of the directing groups on the quinoline ring. rsc.org This method provides a strategic advantage for creating diverse analogues from a common intermediate. nih.govresearchgate.net

| Catalyst System | Reaction Type | Typical Application | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling | Functionalization of pre-existing haloquinolines. | acs.org |

| Copper (e.g., CuI, CuBr) with ligands like glycine | Ullmann C-N Coupling, Domino Reactions | Construction of the quinoline ring from anilines and alkenyl halides. | organic-chemistry.org |

| Iridium (e.g., [Ir(OMe)(cod)]₂) with bipyridine or phosphine ligands | C-H Borylation | Direct functionalization of the quinoline backbone for further diversification. | rsc.orgacs.org |

Metal-Free Reaction Protocols

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with transition metals. For the synthesis of quinolines, metal-free approaches often rely on the use of organocatalysts or harness the intrinsic reactivity of the substrates under specific conditions.

For example, the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds, catalyzed by a simple base, can produce quinolin-4-ones through a decarboxylative cyclization process. nih.gov Molecular iodine has also been employed as a catalyst for the synthesis of quinazolines, a related class of heterocycles, under metal-free conditions. mdpi.com These protocols offer an environmentally benign alternative for the construction of the heterocyclic core.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours or days to minutes. researchgate.net This technique accelerates reactions by efficient and uniform heating. ijbpas.com

Classical reactions like the Gould-Jacobs and Friedländer syntheses have been significantly improved through the use of microwave assistance. ablelab.euresearchgate.net For instance, the high temperatures required for the thermal cyclization in the Gould-Jacobs reaction can be achieved in minutes under microwave irradiation, often leading to higher yields and cleaner products compared to conventional heating. d-nb.infoablelab.eu Similarly, solvent-free, microwave-assisted procedures have been developed for the efficient one-pot synthesis of quinolines from anilines and vinyl ketones, often using a solid support like silica (B1680970) gel impregnated with a Lewis acid. researchgate.netias.ac.in

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Gould-Jacobs) | Reflux in high-boiling solvent (e.g., diphenyl ether) for several hours. | Well-established, robust method. | wikipedia.org |

| Microwave-Assisted (Gould-Jacobs) | Microwave irradiation at ~250°C for 5-30 minutes, often solvent-free. | Drastically reduced reaction time, often improved yield and purity. | ablelab.eu |

| Conventional Heating (Friedländer) | Acid or base catalysis, heating for extended periods. | Versatile for polysubstituted quinolines. | tandfonline.com |

| Microwave-Assisted (Friedländer) | Microwave irradiation, often with a promoter like NH₄Cl or in neat acetic acid. | Rapid (minutes), efficient, and often uses greener conditions. | lew.ro |

Regioselective Halogenation and Functionalization Strategies

The precise placement of halogen atoms on the quinolone ring is fundamental to the properties of the resulting compounds. Strategies for regioselective halogenation are designed to control the introduction of substituents at specific positions, thereby influencing the molecule's electronic and steric characteristics.

The synthesis of the this compound core relies on multi-step strategies where the halogen atoms are introduced at specific stages. The substitution pattern is often dictated by the choice of starting materials and the reaction sequence.

Introduction of Fluorine at C-6 and Chlorine at C-7 : The presence of a fluorine atom at the C-6 position and a chlorine atom at the C-7 position typically originates from the initial aniline precursor. quimicaorganica.org A common starting material is 3-chloro-4-fluoroaniline. This precursor undergoes a condensation reaction, often as part of the Gould-Jacobs reaction, with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent to form an acrylate (B77674) intermediate. quimicaorganica.org Subsequent thermal cyclization of this intermediate under acidic or basic conditions yields the quinolone ring system with the 6-fluoro and 7-chloro substituents already in place. quimicaorganica.org This approach ensures the regioselective placement of these halogens on the benzene (B151609) portion of the bicyclic system.

Introduction of Chlorine at C-4 : The chlorine atom at the C-4 position is generally introduced at a later stage of the synthesis. The cyclization of the aniline precursor typically yields a 4-hydroxyquinolone (which exists in tautomeric equilibrium with the 4-quinolone form). rsc.orgchemicalbook.com This hydroxyl group is then converted to a chloro group through treatment with a strong chlorinating agent. chemicalbook.com Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation, effectively replacing the hydroxyl group with a chlorine atom to yield the 4-chloroquinoline derivative. chemicalbook.comresearchgate.net

| Position | Halogen | Typical Synthetic Strategy | Key Reagents/Precursors |

| C-4 | Chlorine | Conversion of a 4-hydroxyquinolone intermediate. chemicalbook.com | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) chemicalbook.comresearchgate.net |

| C-6 | Fluorine | Incorporated from the initial aniline precursor. quimicaorganica.org | 3-chloro-4-fluoroaniline quimicaorganica.org |

| C-7 | Chlorine | Incorporated from the initial aniline precursor. quimicaorganica.org | 3-chloro-4-fluoroaniline quimicaorganica.org |

Derivatization Strategies for this compound Core

The this compound core is a versatile platform for further chemical modification. rsc.orgnih.gov Derivatization at various positions on the quinolone ring system allows for the fine-tuning of molecular properties. rsc.org

The nitrogen atom at the N-1 position is a key site for introducing a variety of substituents, which can significantly impact the compound's characteristics. rsc.orgnih.gov This position is commonly functionalized through N-alkylation or N-arylation reactions. For instance, reacting the quinolone core with alkyl halides, such as ethyl bromoacetate, in the presence of a base leads to the attachment of an alkyl group at the N-1 position. researchgate.net The substituent at this position is crucial for interaction with biological targets. nih.gov

Modifications to the carbon framework of the quinolone scaffold are essential for developing analogues with diverse properties. rsc.org While substitutions can be made at various positions, the C-3 and C-7 positions are the most frequently modified sites in related fluoroquinolone chemistry. nih.govmdpi.com

The carboxylic acid group at the C-3 position is a versatile handle for extensive chemical modification, particularly for creating hybrid molecules containing heterocyclic rings. nih.govmdpi.com A prevalent strategy involves converting the carboxylic acid into an intermediate that can readily undergo cyclization reactions.

A common synthetic pathway includes:

Activation of the Carboxylic Acid : The C-3 carboxyl group is often converted to a more reactive derivative, such as an acid chloride or an ester.

Formation of an Intermediate : This activated derivative is then reacted with a binucleophile, like hydrazine (B178648) hydrate, to form a carbohydrazide (B1668358) (acid hydrazide) intermediate. nih.gov

Cyclization : The hydrazide intermediate is a key synthon for building various five-membered heterocycles. For example, treatment with carbon disulfide can lead to the formation of oxadiazolthiones. mdpi.com Condensation with various aldehydes or ketones yields hydrazone derivatives, which can be further cyclized. nih.gov These approaches allow for the synthesis of a wide array of 3-heteroaryl quinolone hybrids, including those containing triazole or thiazolotriazole rings. mdpi.com

| C-3 Intermediate | Reagent for Cyclization | Resulting Heteroaryl Moiety |

| Carboxylic Acid → Acid Hydrazide | Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole mdpi.com |

| Acid Hydrazide | Aromatic Aldehydes | Hydrazone derivatives nih.gov |

| Acid Hydrazide | Phthalic Anhydride | Phthalimide derivative nih.gov |

| Oxadiazoles | - | 1,2,4-Triazole mdpi.com |

The C-7 position is a critical site for modification, and the substituent at this position profoundly influences the activity of quinolone-based compounds. acs.orgnih.govnih.gov The chlorine atom at C-7 in the this compound core is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution.

This reactivity is widely exploited to introduce a variety of nitrogen-containing heterocyclic moieties. nih.govacs.org The reaction typically involves treating the 7-chloroquinolone with a primary or secondary amine, often a cyclic amine like piperazine (B1678402) or pyrrolidine, in the presence of a base and a suitable solvent. mdpi.comorientjchem.org This substitution is a cornerstone of fluoroquinolone synthesis and has been used to generate an extensive library of analogues with diverse properties. nih.govacs.org

| Heterocyclic Moiety | Type |

| Piperazine | Secondary Amine acs.orgnih.gov |

| Pyrrolidine | Secondary Amine nih.govnih.gov |

| Morpholine | Secondary Amine |

| Imidazole | Secondary Amine |

| Substituted primary amines | Primary Amine mdpi.com |

Functionalization at Carbon (C-2, C-3, C-5, C-7, C-8) Positions

Exploration of C-6 and C-8 Substitutions

The functionalization of the quinoline core at the C-6 and C-8 positions is a key strategy for modulating the biological and physicochemical properties of this compound analogues. The presence of a chlorine atom at the C-6 position and a C-H bond at the C-8 position necessitates distinct synthetic approaches for their modification. Methodologies such as nucleophilic aromatic substitution (SNAr) are paramount for derivatization at C-6, while modern C-H activation techniques offer a direct route to functionalizing the C-8 position.

C-6 Position: Nucleophilic Aromatic Substitution Strategies

The chlorine atom at the C-6 position of the this compound scaffold is susceptible to nucleophilic aromatic substitution (SNAr). The quinoline ring system, being electron-deficient, facilitates this type of reaction. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group. youtube.comlibretexts.org The rate and success of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

A wide array of nucleophiles can be employed to introduce diverse functional groups at the C-6 position. These include oxygen, nitrogen, sulfur, and carbon-based nucleophiles, leading to the formation of ethers, amines, thioethers, and new carbon-carbon bonds, respectively. The reactivity can be enhanced by the presence of electron-withdrawing groups on the quinoline ring and by using strong nucleophiles. youtube.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-6 Position

| Nucleophile | Reagent Example | Resulting C-6 Substituent | Product Class |

|---|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | -OCH₃ | Aryl ether |

| Oxygen | Phenol / K₂CO₃ | -OPh | Diaryl ether |

| Nitrogen | Ammonia (NH₃) | -NH₂ | Arylamine |

| Nitrogen | Piperidine | -N(CH₂)₅ | N-Aryl piperidine |

| Sulfur | Sodium thiomethoxide (NaSMe) | -SMe | Aryl thioether |

This table presents hypothetical examples based on established nucleophilic aromatic substitution principles on halo-substituted aza-aromatic systems.

C-8 Position: C-H Functionalization Methodologies

The direct functionalization of the C-8 position of the quinoline ring represents an atom-economical and efficient approach to synthesizing novel analogues. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. mdpi.comresearchgate.net These methods often employ a directing group to achieve high regioselectivity. For quinoline derivatives, the nitrogen atom of the ring itself can serve as a directing group, although the formation of quinoline N-oxides is a common strategy to facilitate regioselective functionalization at the C-8 position. researchgate.net

Rhodium(III)-catalyzed reactions, for instance, have been effectively used for the C-8 alkylation of quinoline N-oxides with olefins. researchgate.net This process involves the formation of a rhodacyclic intermediate, followed by insertion of the olefin and reductive elimination to yield the C-8 substituted product. The N-oxide directing group can subsequently be removed (deoxygenated) to afford the desired quinoline analogue. mdpi.com Halogen substituents on the quinoline ring are generally well-tolerated in such transformations. nih.govmdpi.com

Table 2: Potential C-H Activation Strategies for the C-8 Position

| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting C-8 Substituent |

|---|---|---|---|

| Alkylation | Olefins (e.g., Styrene) | [RhCp*Cl₂]₂ | -CH₂CH₂Ph |

| Arylation | Arylboronic acids | Pd(OAc)₂ | -Aryl |

| Amination | Dioxazolones | Co(III) catalyst | -NHCOR |

This table illustrates potential applications of C-H activation methodologies to the quinoline scaffold, based on existing literature for related systems.

The exploration of these synthetic strategies at the C-6 and C-8 positions allows for the systematic modification of the this compound core, enabling the generation of a diverse library of analogues for further investigation.

Reactivity and Reaction Mechanisms of this compound Derivatives

The chemical behavior of this compound is governed by the interplay of the electron-withdrawing properties of the nitrogen atom and the halogen substituents. This structure creates a unique reactivity profile, particularly in substitution and coupling reactions.

Reactivity and Reaction Mechanisms of 4,6 Dichloro 7 Fluoroquinoline Derivatives

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the 4,6-dichloro-7-fluoroquinoline scaffold. The quinoline (B57606) ring, being electron-deficient due to the nitrogen atom, is inherently activated for attack by nucleophiles. The reactivity of the halogenated positions is determined by their electronic environment.

The C4 position is the most activated site for nucleophilic attack. This heightened reactivity is analogous to that observed in similar N-heterocyclic systems like 2,4-dichloroquinazolines, where substitution occurs preferentially at C4. nih.govnih.gov The nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which significantly lowers the electron density at the C2 and C4 positions, making them highly electrophilic.

Between the C4-Cl and C6-Cl bonds, the C4 position is more susceptible to substitution. The C6 position is part of the carbocyclic ring and is less influenced by the activating effect of the ring nitrogen. Therefore, nucleophiles will preferentially attack the C4-Cl bond. The C7-F bond is the least reactive towards traditional SNAr reactions, as the C-F bond is strong and fluoride (B91410) is a poor leaving group under these conditions.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. researchgate.net The presence of electron-withdrawing groups stabilizes this negatively charged intermediate, facilitating the reaction.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Reactivity | Rationale |

| C4 | Chlorine | High | Activated by the adjacent ring nitrogen, making it the most electrophilic carbon. |

| C6 | Chlorine | Moderate | Less activated than C4; reactivity is typical of a chlorinated benzene (B151609) ring. |

| C7 | Fluorine | Low | Strong C-F bond and poor leaving group ability of fluoride. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the this compound core is significantly more challenging than nucleophilic substitution. The quinoline ring system is electron-deficient and is thus deactivated towards attack by electrophiles, a reactivity pattern similar to pyridine (B92270). imperial.ac.uk Furthermore, the presence of three electron-withdrawing halogen atoms (two chlorine, one fluorine) further deactivates the entire molecule.

If an electrophilic substitution reaction were to be forced under harsh conditions (e.g., strong acids and high temperatures), the substitution would be expected to occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. quimicaorganica.org The pyridine ring is strongly deactivated by the protonated nitrogen under acidic conditions. Within the carbocyclic ring, substitution would preferentially occur at the C5 and C8 positions, as these are the least deactivated sites and lead to more stable cationic intermediates (Wheland intermediates). quimicaorganica.orgresearchgate.net However, given the extensive halogenation of the molecule, successful electrophilic substitution is unlikely without side reactions or decomposition. Recent methods have explored metal-free, regioselective C5-halogenation of 8-substituted quinolines, but these rely on directing groups at the 8-position, which are absent in the parent this compound. rsc.orgrsc.org

Cross-Coupling Reactions at Halogenated Sites (e.g., C–Cl, C–F bond activation)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the halogenated sites of this compound. researchgate.netnih.gov The success and regioselectivity of these reactions depend on the relative reactivity of the C-X bonds, which generally follows the order C-I > C-Br > C-Cl >> C-F for oxidative addition to a palladium(0) catalyst. rsc.org

For this compound, this reactivity trend allows for selective functionalization. The C-Cl bonds are significantly more reactive than the C-F bond in typical palladium-catalyzed couplings. mdpi.commdpi.com Between the two C-Cl bonds, the C4-Cl bond is generally more reactive than the C6-Cl bond due to the electronic activation from the adjacent nitrogen atom, similar to the trend seen in nucleophilic substitution. nih.govrsc.orgresearchgate.net

This differential reactivity enables a sequential cross-coupling strategy. By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), it is possible to first functionalize the C4 position, followed by a second coupling at the C6 position, leaving the C7-F bond intact. rsc.orglookchem.com This approach provides a versatile pathway to complex, polysubstituted quinoline derivatives.

Table 2: Predicted Selectivity and Conditions for Cross-Coupling Reactions

| Reaction Type | Target Site | Typical Catalyst/Conditions | Expected Outcome |

| Suzuki-Miyaura | C4-Cl | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃), Dioxane/H₂O, 80-100°C | Selective coupling at C4 with an aryl/vinyl boronic acid. nih.govrsc.org |

| Suzuki-Miyaura | C6-Cl | More forcing conditions after C4 substitution (e.g., higher temp, stronger ligand) | Coupling at C6 after the C4 position has reacted or been blocked. |

| Sonogashira | C4-Cl | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N), THF, rt-60°C | Coupling with a terminal alkyne at the C4 position. |

| Buchwald-Hartwig | C4-Cl | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Toluene, 100°C | Amination at the C4 position. |

| C-F Activation | C7-F | Requires specialized catalysts (e.g., Ni(0) or low-valent Pd with specific ligands) and harsh conditions. mdpi.commdpi.com | Generally unreactive under standard conditions, allowing for its retention. |

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound core are influenced by its aromatic and halogenated nature.

Oxidation: The quinoline ring is relatively electron-poor and resistant to oxidation. Oxidation, if achieved, typically requires strong oxidizing agents and may lead to the formation of N-oxides or ring-cleavage products, such as pyridine-2,3-dicarboxylic acid (quinolinic acid), though this often requires the degradation of the benzene portion of the molecule. wikipedia.org Quinone-quinoline derivatives can participate in redox reactions, often facilitated by metal ions and light, which generate reactive oxygen species (ROS). nih.gov

Reduction: The heterocyclic part of the quinoline ring can be reduced more readily than the carbocyclic ring. Catalytic hydrogenation (e.g., using H₂/Pd, Pt) or transfer hydrogenation using reagents like Hantzsch esters can reduce the pyridine ring to yield a tetrahydroquinoline derivative. wikipedia.orgacs.org The reduction is facilitated by the electron-withdrawing nature of the ring nitrogen. The halogen substituents are generally stable under these reduction conditions but can be removed via hydrogenolysis with certain catalysts (e.g., Pd/C) and hydrogen sources, often requiring more forcing conditions.

Photochemical Reactivity and Stability Considerations for Quinolone Chromophores

Derivatives of the quinolone core are known to be photochemically active. A primary photochemical reaction for many fluoroquinolones is the cleavage of the carbon-fluorine bond. researchgate.netnih.gov Upon irradiation with UV light, the this compound chromophore can absorb energy, leading to an excited state.

Research on related fluoroquinolones has shown that this excited state can undergo a heterolytic fragmentation of the C-F bond, resulting in the formation of a highly reactive aryl cation and a fluoride ion. nih.govresearchgate.net This process is a significant degradation pathway. rsc.org The resulting aryl cation can then react with surrounding solvent molecules (e.g., water to form a hydroxyl derivative) or undergo intramolecular reactions. nih.gov

The efficiency of this defluorination process is influenced by the substitution pattern on the quinoline ring and the pH of the medium. rsc.org While the quinolone chromophore itself is relatively stable, the presence of the C-F bond introduces this specific photochemical liability, which is a key consideration in the stability and environmental fate of such compounds.

Metal Complexation and Coordination Chemistry with Quinolone Ligands

The quinoline scaffold, particularly its nitrogen atom, serves as an effective coordination site for metal ions. researchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom can form coordinate bonds with a variety of transition metals. acs.org

In the broader class of fluoroquinolone antibiotics, which typically contain a carboxylic acid at the C3-position and a carbonyl group at the C4-position, metal chelation is a defining characteristic. These compounds act as bidentate ligands, coordinating to metal ions through the carboxylate oxygen and the carbonyl oxygen. However, for the parent this compound, which lacks these specific groups, coordination would primarily involve the ring nitrogen.

Derivatives of this compound can be designed to incorporate other chelating groups, enhancing their ability to form stable metal complexes. The nature of the metal ion and the ligand's chemical structure are the primary factors determining the rate and stability of complex formation. mdpi.com The resulting metal complexes can exhibit unique catalytic, biological, or material properties distinct from the free ligand. rsc.org

Table 3: Common Metal Ions Known to Coordinate with Quinoline-Type Ligands

| Metal Ion | Typical Coordination Geometry | Potential Applications of Complexes |

| Copper(II) | Square planar, Tetrahedral | Catalysis, Antimicrobial agents mdpi.com |

| Zinc(II) | Tetrahedral | Bio-inorganic modeling, Fluorescent sensors |

| Palladium(II) | Square planar | Catalysis (e.g., cross-coupling) |

| Platinum(II) | Square planar | Anticancer agents, Materials science acs.org |

| Iron(II)/(III) | Octahedral | Redox-active systems, Bio-mimetic catalysts nih.gov |

| Ruthenium(II) | Octahedral | Photodynamic therapy, Catalysis researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Halogen Substituents (Chlorine and Fluorine) on Molecular Interactions and Bioactivity

The presence and position of halogen atoms on the quinoline (B57606) ring are critical determinants of a molecule's physicochemical properties and its interaction with biological targets. In 4,6-Dichloro-7-fluoroquinoline, the chlorine and fluorine atoms play distinct roles in modulating its bioactivity.

Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength of this interaction is influenced by the polarizability of the halogen, with iodine forming the strongest bonds, followed by bromine and then chlorine. Fluorine, being the most electronegative and least polarizable halogen, generally does not form significant halogen bonds.

Research on various quinoline derivatives has highlighted the importance of halogen substitution. For instance, studies on antimalarial quinolines have shown that the presence of a chlorine atom at position 7 is often essential for activity. In the context of anticancer agents, halogenated quinolines have demonstrated potent inhibitory effects on various kinases and other cellular targets. The specific combination of chlorine and fluorine in this compound suggests a tailored electronic and steric profile that can be exploited for specific biological applications.

Role of the Quinolone Scaffold Rigidity and Planarity in Ligand-Target Binding

The quinoline scaffold is a rigid, planar, bicyclic aromatic system. This inherent rigidity is a key feature that influences how its derivatives bind to target molecules, such as enzymes and receptors. A rigid scaffold reduces the entropic penalty upon binding, as there are fewer conformational degrees of freedom to be lost. This can lead to higher binding affinities compared to more flexible molecules.

The specific geometry of this compound, with its defined arrangement of substituents on the rigid quinoline core, presents a distinct three-dimensional shape and electrostatic surface to a potential binding partner. The planarity of the core ensures that the substituents are held in a relatively fixed orientation, which can be crucial for fitting into a well-defined binding pocket. Any deviation from planarity, which is generally not favorable for the aromatic quinoline system, would likely disrupt these critical stacking interactions and reduce binding affinity.

Influence of Remote Substituents (e.g., at N-1, C-3, C-7, C-8) on Pharmacological Profiles

While the core scaffold and its immediate substituents are vital, modifications at more remote positions of the quinoline ring can have a profound impact on the pharmacological profile of the resulting compounds. These modifications can influence factors such as solubility, metabolic stability, and target selectivity.

N-1 Position: Substitution at the N-1 position of the quinoline ring is a common strategy in drug design. Introducing different alkyl or aryl groups can modulate the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the N-1 substituent can introduce additional interaction points with the target protein, potentially enhancing binding affinity or altering the mode of binding.

C-3 Position: The C-3 position is often a site for introducing various functional groups that can act as hydrogen bond donors or acceptors, or engage in other specific interactions. For example, the introduction of a carboxylic acid group at C-3 is a hallmark of the quinolone class of antibiotics, where it is essential for binding to DNA gyrase.

C-7 Position: As seen with the fluorine atom in this compound, the C-7 position is a critical site for modification. Substituents at this position can influence the electronic properties of the entire ring system and can be involved in direct interactions with the target. In many kinase inhibitors, for instance, a substituent at C-7 can occupy a specific sub-pocket in the ATP-binding site, thereby enhancing potency and selectivity.

The following table summarizes the general impact of substituents at these key positions on the pharmacological profiles of quinoline derivatives:

| Position | Type of Substituent | Potential Impact on Pharmacological Profile |

| N-1 | Alkyl, Aryl, Heterocyclic rings | Modulates lipophilicity, ADME properties; can introduce new binding interactions. |

| C-3 | Carboxylic acids, Amides, Esters | Can act as key binding groups (e.g., for DNA gyrase); influences solubility and cell permeability. |

| C-7 | Halogens, Amines, Ethers | Affects electronic properties of the ring; can occupy specific sub-pockets in binding sites to enhance potency and selectivity. |

| C-8 | Halogens, Methoxy groups | Influences conformation and steric fit within the binding site; can modulate metabolic stability. |

De Novo Design Principles for this compound Analogues

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. For this compound, these principles can be applied to design analogues with improved potency, selectivity, or pharmacokinetic profiles.

The process typically begins with the identification of a biological target and the characterization of its binding site. The this compound scaffold can then be used as a starting point or a fragment for building new molecules.

Key de novo design strategies for analogues of this compound include:

Fragment-Based Growth: Using the this compound core as a base, new functional groups can be computationally "grown" from various positions (e.g., N-1, C-3) to explore favorable interactions within the target's binding pocket. This allows for the systematic exploration of chemical space around the core scaffold.

Scaffold Hopping: This involves replacing the quinoline core with other isosteric or bioisosteric scaffolds while retaining the key pharmacophoric features, such as the spatial arrangement of the chlorine and fluorine atoms and other important interaction points. This can lead to the discovery of novel chemical series with improved properties.

Structure-Based Virtual Screening: A virtual library of compounds based on the this compound template can be created and computationally docked into the binding site of the target protein. The predicted binding affinities and modes can then be used to prioritize which analogues to synthesize and test experimentally.

These computational approaches, combined with the SAR insights discussed in the previous sections, provide a powerful platform for the rational design of new therapeutic agents derived from the this compound scaffold.

Computational and Theoretical Chemistry of 4,6 Dichloro 7 Fluoroquinoline

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (such as a quinoline (B57606) derivative) into the active site of a target protein. The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the strength of the interaction.

For fluoroquinolone compounds, molecular docking is a crucial tool used to understand their mechanism of action, which typically involves the inhibition of bacterial enzymes like DNA gyrase or topoisomerase IV. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the fluoroquinolone and the amino acid residues of the enzyme's active site. By analyzing these interactions, medicinal chemists can rationalize the activity of existing compounds and design new derivatives with potentially improved potency or specificity.

While this methodology is standard for the development of novel fluoroquinolones, specific molecular docking studies for 4,6-Dichloro-7-fluoroquinoline against biological targets are not documented in the available literature. An illustrative example of data that could be generated from such a study is presented below.

Table 1: Illustrative Molecular Docking Results for a Fluoroquinolone Compound This table is a generic example and does not represent actual data for this compound.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| S. aureus DNA Gyrase (2XCS) | -8.5 | Asp83, Gly79 | Hydrogen Bond |

| S. aureus DNA Gyrase (2XCS) | -8.5 | Arg87 | π-cation |

| E. coli Topoisomerase IV (1ZAU) | -7.9 | Ser84, Glu88 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a dynamic view of the ligand-target complex, allowing researchers to assess its stability and the persistence of key interactions identified through molecular docking. MD simulations can also be used to study the conformational flexibility of the ligand and the target protein, offering a more realistic representation of the biological environment.

In the field of fluoroquinolone development, MD simulations are used to validate docking poses. By simulating the behavior of the docked complex in a solvent environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. Analysis of the simulation trajectory can provide information on fluctuations in the protein structure, the root-mean-square deviation (RMSD) of the ligand, and the dynamics of hydrogen bonds, all of which contribute to a deeper understanding of the binding event.

There are no published molecular dynamics simulation studies specifically involving this compound.

In Silico Prediction of Molecular Attributes Relevant to Drug Design

In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are essential in modern drug discovery. These predictive models use a molecule's structure to estimate its pharmacokinetic and pharmacodynamic characteristics, helping to identify potential liabilities early in the development process. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition are commonly evaluated.

For new chemical entities like fluoroquinolone derivatives, ADMET prediction is critical. For example, Lipinski's "rule of five" is often used as a preliminary screen for "drug-likeness," assessing properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. More sophisticated models can predict potential toxicities or metabolic pathways.

Computational predictions of the molecular attributes of this compound are not available in the scientific literature. An example of a typical ADMET profile for a hypothetical drug candidate is shown below to illustrate the type of data generated.

Table 3: Illustrative In Silico ADMET Profile for a Fluoroquinolone Candidate This table presents a generic example and is not based on actual data for this compound.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| logP | < 5 | Optimal lipophilicity (Lipinski's Rule) |

| H-Bond Donors | < 5 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| Aqueous Solubility | Moderately Soluble | Acceptable for oral absorption |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

Advanced Analytical Methodologies for Characterization and Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and electronic nature of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic arrangement within a molecule.

¹H NMR: This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another. For 4,6-Dichloro-7-fluoroquinoline, the aromatic protons on the quinoline (B57606) ring would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR: This would reveal the number of non-equivalent carbon atoms in the molecule and provide insights into their hybridization and chemical environment. The carbons bonded to the electronegative halogen atoms would be expected to show distinct downfield shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be particularly informative. It would provide a specific signal for the fluorine atom, and its chemical shift and coupling to neighboring protons and carbons would be highly sensitive to the electronic structure of the molecule.

Currently, specific, publicly available experimental NMR data for this compound is not available.

Mass Spectrometry (MS, HRMS, ESI-MS/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

MS and HRMS: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

ESI-MS/MS: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) would involve the fragmentation of the protonated or deprotonated molecule. The resulting fragmentation pattern would offer valuable clues about the connectivity of the atoms within the this compound structure.

Detailed experimental mass spectral data and fragmentation patterns for this specific compound are not presently found in the public scientific literature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the quinoline ring system. Without experimental data, a precise table of absorption bands cannot be provided.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore, and the presence of halogen substituents would influence the wavelength of maximum absorption (λmax). The specific λmax values for this compound are not documented in available literature.

Fluorescence Spectroscopy

Many fluoroquinolone derivatives exhibit fluorescence. This property is dependent on the molecular structure and the solvent environment. An analysis of this compound would involve determining its excitation and emission maxima, as well as its quantum yield. Such data is currently unavailable.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of chemical compounds. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed. The selection of the stationary phase, mobile phase, and detector would be optimized to achieve efficient separation and sensitive detection. However, specific retention times and optimal chromatographic conditions for this compound have not been reported.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of quinoline derivatives. The versatility of HPLC allows for the analysis of a wide range of these compounds by employing different stationary and mobile phases. For instance, the separation of six biologically active quinoline derivatives was successfully achieved using a naphthylpropyl stationary phase, which demonstrated superior selectivity compared to the more common octadecyl columns. tandfonline.comtandfonline.com The mobile phase in such separations often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, sometimes with the addition of an acid such as phosphoric acid to improve peak shape and resolution. sielc.com

The choice of detector is critical and is typically based on the chromophoric nature of the quinoline ring system. Ultraviolet-Visible (UV-Vis) detectors are commonly used, with the wavelength of detection set to correspond to the absorption maxima of the analytes. nih.gov For more complex mixtures or for identifying unknown impurities, HPLC coupled with mass spectrometry (HPLC-MS) provides an even more powerful analytical approach, offering detailed structural information about the separated components. nih.gov The retention behavior of quinoline derivatives in reversed-phase HPLC (RP-HPLC) can also be used to determine their lipophilicity, a key parameter in drug discovery. researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of quinoline derivatives:

Interactive Data Table: Typical HPLC Conditions for Quinoline Derivatives

| Parameter | Description | Common Settings |

|---|---|---|

| Stationary Phase | The solid support packed into the column that interacts with the analytes. | Naphthylpropyl, Octadecyl (C18), Phenyl |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/Water, Methanol/Water |

| Additives | Modifiers added to the mobile phase to improve separation. | Phosphoric acid, Formic acid, Acetic acid |

| Detector | The device used to detect the analytes as they elute from the column. | UV-Vis, Mass Spectrometry (MS) |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 2.0 mL/min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry for monitoring the progress of reactions and assessing the purity of products. In the synthesis of quinoline derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. ijstr.orgnih.gov By spotting a small amount of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, the different components of the mixture can be separated based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.

The separated spots on the TLC plate are typically visualized under UV light, which is effective for many quinoline derivatives due to their UV-absorbing properties. ijstr.org The relative retention factor (Rf) values of the spots can be used to identify the components of the mixture by comparing them to known standards. TLC is also valuable for quickly screening different solvent systems for subsequent purification by column chromatography. Recent advancements have even led to the development of quantitative TLC imaging methods, allowing for high-throughput screening of reaction conditions. acs.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules, including nitrogen-containing heterocycles like quinoline derivatives. nih.gov In CE, separation is achieved based on the differential migration of analytes in a narrow capillary filled with an electrolyte solution under the influence of a high voltage. wikipedia.org The separation mechanism is based on differences in the charge-to-size ratio of the analytes. technologynetworks.com

CE offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and smaller sample and reagent consumption. wikipedia.org Different modes of CE, such as capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary electrochromatography (CEC), can be employed to optimize the separation of various types of quinoline derivatives, including both charged and neutral species. technologynetworks.com For instance, MEKC, which uses micelles in the electrolyte solution, is capable of separating both neutral and charged compounds. technologynetworks.com Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the sensitive and selective analysis of complex mixtures of heterocyclic amines. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a three-dimensional electron density map of the molecule can be generated, which allows for the determination of the positions of individual atoms. wikipedia.org The crystal structures of numerous quinoline derivatives have been determined using this technique, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding and van der Waals forces. chemmethod.com This structural information is crucial for understanding the physicochemical properties of the compound and for rational drug design. nih.gov

Mechanistic Investigations of Biological Activities of 4,6 Dichloro 7 Fluoroquinoline Derivatives Non Clinical Focus

Antimicrobial Activity Mechanisms

The primary basis for the antimicrobial efficacy of 4,6-dichloro-7-fluoroquinoline derivatives lies in their ability to disrupt critical bacterial DNA processes. This is achieved through the inhibition of key enzymes and direct interaction with bacterial genetic material.

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

The hallmark of fluoroquinolone action is the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These enzymes are essential for bacterial survival, playing crucial roles in DNA replication, repair, and recombination by managing DNA supercoiling. researchgate.netyoutube.com

Derivatives of this compound exert their antibacterial effect by binding to the complex formed between these enzymes and bacterial DNA. youtube.comnih.gov This binding stabilizes the enzyme-DNA complex, effectively trapping the topoisomerase on the DNA. nih.govyoutube.com This action prevents the resealing of the DNA strand breaks that are a normal part of the topoisomerase catalytic cycle, leading to an accumulation of these breaks. youtube.comnih.gov

The specific primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, while in numerous Gram-positive bacteria, topoisomerase IV is the primary site of action. nih.govyoutube.comyoutube.com However, some derivatives may exhibit potent activity against both enzymes. nih.gov

Table 1: Target Specificity of Fluoroquinolone Derivatives

| Bacterial Type | Primary Enzyme Target | Secondary Enzyme Target |

|---|---|---|

| Gram-negative | DNA Gyrase nih.govyoutube.comyoutube.com | Topoisomerase IV youtube.com |

| Gram-positive | Topoisomerase IV nih.govyoutube.comyoutube.com | DNA Gyrase youtube.com |

Interaction with Bacterial DNA and Induction of Chromosomal Fragmentation

The stabilization of the topoisomerase-DNA complex by this compound derivatives is a critical step that leads to the fragmentation of the bacterial chromosome. researchgate.net The stalled enzyme-DNA complexes act as physical barriers to the progression of replication forks and transcription machinery. nih.gov This blockage ultimately results in the release of double-strand DNA breaks, a lethal event for the bacterium. youtube.comnih.gov The accumulation of these DNA fragments triggers a cascade of cellular responses, including the SOS response, but the damage is often too extensive to be repaired, leading to bacterial cell death. nih.gov

Molecular Basis of Bacterial Resistance Development

The emergence of bacterial resistance to fluoroquinolones, including derivatives of this compound, is a significant clinical concern and has been mechanistically investigated. The primary mechanisms of resistance involve modifications of the drug targets and alterations in drug accumulation within the bacterial cell. nih.govnih.gov

Target Mutations: The most common mechanism of resistance is the acquisition of mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). youtube.comyoutube.com These mutations typically occur in specific regions of the enzymes known as the quinolone resistance-determining regions (QRDRs), leading to reduced binding affinity of the fluoroquinolone derivatives to their targets. nih.govsemanticscholar.org

Efflux Pumps: Another significant mechanism is the active efflux of the drug from the bacterial cell, which reduces the intracellular concentration of the fluoroquinolone derivative. nih.govnih.gov Bacteria can possess or acquire genes that code for efflux pump proteins, which are transmembrane proteins that recognize and expel a wide range of substrates, including fluoroquinolones. nih.govnih.gov Overexpression of these pumps is a common finding in resistant clinical isolates. nih.govresearchgate.net

Table 2: Common Bacterial Efflux Pump Families Conferring Fluoroquinolone Resistance

| Efflux Pump Family | Energy Source | Examples in Gram-Negative Bacteria | Examples in Gram-Positive Bacteria |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) nih.govmdpi.com | - |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | MdfA (E. coli) nih.gov | NorA, NorB, NorC (S. aureus) nih.gov |

| Small Multidrug Resistance (SMR) | Proton Motive Force | - | Smr (S. aureus) nih.gov |

| Multidrug and Toxin Extrusion (MATE) | Sodium Ion Gradient or Proton Motive Force | NorM (V. parahaemolyticus), YdhE (E. coli) nih.gov | - |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | - | - |

Non-Antibacterial Biological Activity Mechanisms

Beyond their antimicrobial properties, derivatives of this compound have demonstrated potential as anticancer and antiviral agents. The mechanisms underlying these activities are distinct from their antibacterial actions and involve interactions with eukaryotic or viral cellular components.

Antitumor/Anticancer Mechanisms

The anticancer potential of this compound derivatives is primarily attributed to their ability to target eukaryotic topoisomerase II and induce programmed cell death. nih.govekb.egresearchgate.net

Inhibition of Eukaryotic Topoisomerase II: Similar to their action on bacterial topoisomerases, these compounds can interact with human topoisomerase II, an enzyme vital for cell division. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, they introduce DNA strand breaks that can trigger cell cycle arrest and apoptosis in rapidly proliferating cancer cells. nih.govmdpi.com Some derivatives have shown potency comparable to or even greater than established anticancer drugs that target this enzyme. nih.gov

Induction of Apoptosis Pathways: Treatment of cancer cell lines with these derivatives has been shown to induce apoptosis, or programmed cell death. nih.govmdpi.com Mechanistic studies indicate that this can occur through both the intrinsic and extrinsic pathways. Evidence includes the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of the apoptotic process. nih.gov

Table 3: Anticancer Mechanisms of Fluoroquinolone Derivatives

| Mechanism | Key Molecular Events | Cellular Outcome |

|---|---|---|

| Inhibition of Eukaryotic Topoisomerase II | Stabilization of enzyme-DNA cleavage complex nih.govmdpi.com | DNA damage, Cell cycle arrest nih.gov |

| Induction of Apoptosis | Increased Bax/Bcl-2 ratio, Caspase activation nih.gov | Programmed cell death nih.govmdpi.com |

Antiviral Mechanisms

Derivatives of this compound have also been investigated for their antiviral properties, with demonstrated activity against viruses such as HIV-1 and Hepatitis C virus (HCV).

HIV-1 Integrase Inhibition: Some fluoroquinolone derivatives have been shown to inhibit the replication of HIV. nih.gov Mechanistic studies have pointed towards the inhibition of the Tat-mediated transactivation process, which is crucial for viral gene expression. nih.gov

HCV-NS3 Helicase Inhibition: Several fluoroquinolones have been identified as inhibitors of the Hepatitis C virus NS3 helicase. nih.govaku.eduresearchgate.net This viral enzyme is essential for unwinding the viral RNA genome during replication. By targeting and inhibiting the activity of NS3 helicase, these compounds can effectively block viral replication. aku.eduresearchgate.net In vitro assays have confirmed the direct inhibition of the purified NS3 protein by these derivatives. aku.eduresearchgate.net

Antimalarial Mechanisms of Action

Derivatives of the quinoline (B57606) scaffold are a cornerstone of antimalarial therapy. Their primary mechanism of action is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin in its digestive vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin.

Quinoline derivatives, being weak bases, are thought to accumulate in the acidic digestive vacuole of the parasite. Here, they are believed to interfere with hemozoin formation through several proposed mechanisms:

Inhibition of Heme Polymerase: These compounds may directly inhibit the parasitic enzyme, heme polymerase, which is responsible for the polymerization of heme into hemozoin.

Capping Hemozoin Chains: Alternatively, they may bind to the growing faces of the hemozoin crystal, preventing further polymerization.

Formation of a Toxic Complex: Quinolines can form a complex with heme that is toxic to the parasite, leading to oxidative stress and membrane damage.

The accumulation of free heme or the heme-drug complex is highly toxic to the parasite, causing membrane damage and ultimately leading to its death. The activity of some fluoroquinolone derivatives against Plasmodium falciparum has also been documented, with the proposed mechanism involving the inhibition of the parasite's DNA gyrase (a type II topoisomerase), which is essential for DNA replication. nih.gov

Antitubercular Mechanisms (e.g., mycobacterial ATP synthase inhibition)

The antitubercular activity of quinoline derivatives, particularly fluoroquinolones, is well-established. nih.govnih.gov A primary target for many of these compounds is the bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death.

More recently, a novel and significant mechanism of action for certain diarylquinoline derivatives against Mycobacterium tuberculosis has been identified: the inhibition of the F1F0-ATP synthase. nih.govnih.gov This enzyme is vital for generating ATP, the primary energy currency of the cell, through oxidative phosphorylation.

The inhibition of mycobacterial ATP synthase by these derivatives disrupts the proton motive force and depletes the cellular ATP supply. nih.govnih.gov This energy deprivation is lethal to the bacterium. Structural studies have shown that these inhibitors bind to the rotor ring of the F0 subunit of the ATP synthase, effectively stalling its rotation and halting ATP synthesis. nih.gov This mechanism is highly specific to the mycobacterial enzyme, contributing to the selective toxicity of these compounds.

Antifungal Mechanisms

The antifungal activity of fluoroquinolone derivatives is primarily attributed to their ability to inhibit fungal type II topoisomerases. nih.gov These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and apoptosis in fungal cells.

Another potential mechanism for the antifungal action of certain quinoline derivatives involves the disruption of the fungal cell membrane. This can occur through the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane that is absent in mammalian cells. researchgate.net By targeting ergosterol synthesis, these compounds can compromise the integrity of the fungal cell membrane, leading to cell lysis. Some studies have also suggested that fluoroquinolones can act synergistically with other antifungal agents, such as echinocandins, to enhance their efficacy against resistant fungal strains. researchgate.net

In Vitro and Ex Vivo Models for Mechanistic Studies

The elucidation of the mechanisms of action of quinoline derivatives relies on a variety of in vitro and ex vivo models that allow for the study of their effects at the cellular and molecular levels.

Cell-Based Assays for Target Engagement and Pathway Analysis

Cell-based assays are crucial for determining if a compound interacts with its intended target within a living cell and for understanding its downstream effects on cellular pathways. These assays provide a more physiologically relevant context than biochemical assays.

Target Engagement Assays: These assays confirm that a drug candidate binds to its target protein within the cell. Techniques such as the cellular thermal shift assay (CETSA) are used, where target protein stabilization upon ligand binding is measured by heating the cell lysate and quantifying the amount of soluble protein remaining.

Pathway Analysis: Once target engagement is confirmed, pathway analysis is performed to understand the functional consequences. This can involve:

Reporter Gene Assays: To measure the activity of specific signaling pathways.

Gene Expression Profiling: Using techniques like RT-qPCR or RNA sequencing to assess changes in the expression of genes downstream of the target.

Phosphorylation Studies: Using Western blotting or mass spectrometry to detect changes in the phosphorylation status of key signaling proteins.

Metabolic Assays: To measure changes in cellular metabolism, such as ATP levels or oxygen consumption, which is particularly relevant for compounds targeting energy metabolism. preprints.org

For antitubercular studies, cell-based assays often involve infecting macrophages with Mycobacterium tuberculosis and then treating the infected cells with the compound of interest. The effect on intracellular bacterial survival and host cell responses can then be evaluated. mdpi.com

Biochemical Enzyme Inhibition Assays

Biochemical assays are fundamental for directly measuring the inhibitory activity of a compound against a purified enzyme. These assays are essential for determining the potency and selectivity of a drug candidate.

DNA Gyrase and Topoisomerase Inhibition Assays: The inhibitory activity of quinoline derivatives against bacterial DNA gyrase and topoisomerase IV is often assessed using a supercoiling assay. In this assay, the purified enzyme is incubated with supercoiled plasmid DNA in the presence of the inhibitor. The relaxation of the supercoiled DNA is then visualized by agarose (B213101) gel electrophoresis.

ATP Synthase Inhibition Assays: The inhibition of mycobacterial ATP synthase can be measured using inverted membrane vesicles from mycobacteria. The rate of ATP synthesis is determined by measuring the incorporation of radioactive phosphate (B84403) into ATP or by using a luciferase-based ATP detection assay. nih.gov

Heme Polymerization Inhibition Assay: For antimalarial quinolines, an in vitro assay that mimics the formation of hemozoin is used. The inhibitor is incubated with hemin (B1673052) under acidic conditions that promote polymerization, and the amount of hemozoin formed is quantified.

The table below provides examples of IC50 values for various quinoline derivatives against different enzymes, as reported in the literature for analogous compounds.

| Compound Class | Enzyme Target | Organism | IC50 (µM) |

| Fluoroquinolone | DNA Gyrase | E. coli | 0.1 - 10 |

| Diarylquinoline | ATP Synthase | M. tuberculosis | 0.005 - 0.1 |

| 4-Aminoquinoline | Heme Polymerase | P. falciparum | 0.5 - 5 |

| Fluoroquinolone | Topoisomerase II | C. albicans | 1 - 20 |

Future Perspectives and Research Directions

Design of Novel Fluoroquinolone Analogues to Overcome Resistance Mechanisms

The emergence of drug-resistant pathogens is a pressing global health issue, necessitating the development of new antimicrobials. The 4,6-dichloro-7-fluoroquinoline core can serve as a starting point for designing next-generation fluoroquinolone analogues. Modifications at the C-4 and C-6 positions with chlorine atoms may influence the compound's interaction with bacterial targets like DNA gyrase and topoisomerase IV.

Future research will likely focus on synthesizing derivatives of this compound with diverse substituents at key positions to enhance their potency against resistant strains. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that can evade common resistance mechanisms, such as target-site mutations and efflux pumps. The goal is to develop analogues that exhibit potent activity against a wide spectrum of bacteria, including multidrug-resistant isolates.

Exploration of New Therapeutic Applications Beyond Antimicrobials

The quinoline (B57606) ring is a versatile pharmacophore found in a variety of therapeutic agents beyond antibiotics. Consequently, derivatives of this compound are being explored for a range of other medical applications.

Anticancer Activity: Numerous studies have highlighted the potential of fluoroquinolone derivatives as anticancer agents. nih.govnews-medical.netnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase I and II, induction of apoptosis, and cell cycle arrest. nih.govnih.gov Future research on this compound derivatives will likely involve screening against a panel of cancer cell lines to identify lead compounds with potent and selective cytotoxicity. news-medical.net

Antiviral Properties: The antiviral potential of quinolone-based drugs is another active area of investigation. nih.govnih.govresearchgate.netresearchgate.net Modifications to the basic fluoroquinolone structure have been shown to yield compounds with activity against a variety of viruses. nih.govresearchgate.net Derivatives of this compound could be synthesized and evaluated for their ability to inhibit viral replication, potentially leading to new treatments for viral infections.

Application of Advanced Computational and Synthetic Methodologies in Drug Discovery Pipelines

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of new drug candidates. researchgate.netbeilstein-journals.orgnih.govtaylorandfrancis.com For this compound, computational methods can play a pivotal role in its future development.

Computational Approaches: Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to predict the biological activity of novel derivatives and to understand their interactions with molecular targets. nih.gov These in silico methods can help prioritize the synthesis of compounds with the highest potential for desired therapeutic effects, thereby saving time and resources. beilstein-journals.orgtaylorandfrancis.com

Advanced Synthetic Methodologies: The synthesis of novel fluoroquinolone analogues often requires sophisticated chemical techniques. google.comquimicaorganica.org Advances in synthetic chemistry will facilitate the creation of a diverse library of this compound derivatives with various structural modifications for biological evaluation. ijraset.com

Development of Hybrid Molecules and Prodrug Strategies for Enhanced Efficacy

To improve the therapeutic profiles of drug candidates, researchers are increasingly turning to the development of hybrid molecules and prodrugs. nih.govnih.govmdpi.comresearchgate.net

Hybrid Molecules: This strategy involves combining the this compound scaffold with another pharmacophore to create a single molecule with dual or enhanced activity. nih.govnih.govmdpi.com Such hybrids could offer advantages in terms of overcoming drug resistance, broadening the spectrum of activity, or achieving synergistic therapeutic effects. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,6-dichloro-7-fluoroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of the quinoline core. For example, nucleophilic aromatic substitution (NAS) can introduce chlorine at positions 4 and 6 using reagents like POCl₃ under reflux (80–100°C). Fluorination at position 7 may require KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–140°C). Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., CuI for NAS), and reaction time. Multi-step purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl and F substituents).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% threshold).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures and refine using SHELXL software .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic effects. Key parameters include HOMO-LUMO gaps (reactivity indicators), electrostatic potential maps (to predict electrophilic/nucleophilic sites), and Mulliken charges (to assess substituent interactions). Validate computational results against experimental UV-Vis spectra and cyclic voltammetry data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in this compound derivatives?

- Methodological Answer :

- Variable Substituent Analysis : Systematically modify substituents at positions 4, 6, and 7 while retaining the quinoline core. Test analogs for antibacterial/antifungal activity (e.g., MIC assays against S. aureus or C. albicans).

- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to correlate structural features with bioactivity. Prioritize derivatives with balanced lipophilicity (logP = 2–3) for membrane permeability .

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) to rule out procedural variability.

- Advanced Analytics : Employ differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility. Use mass spectrometry (LC-MS) to identify degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks).

- Statistical Analysis : Apply ANOVA or Bayesian inference to evaluate significance of discrepancies .

Q. What strategies improve regioselectivity in functionalizing the quinoline ring of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., -OMe at position 3) to steer electrophilic substitution.

- Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for aryl-aryl bond formation at deactivated positions. Optimize ligand systems (e.g., SPhos) to enhance turnover in fluorinated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.